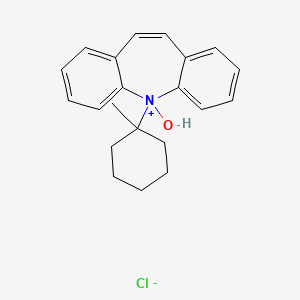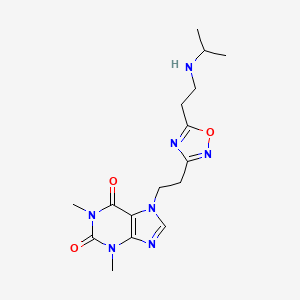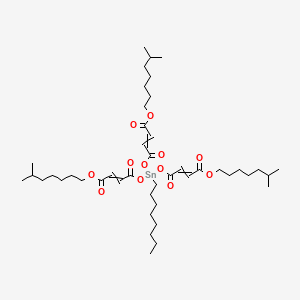
4-(5-Hydroxydibenzo(a,d)cyclohepten-5-yl)-4-methylpiperidinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-HYDROXYDIBENZO[A,D]CYCLOHEPTEN-5-YL)-4-METHYLPIPERIDINIUM CHLORIDE is a complex organic compound with a unique structure that combines a dibenzo[a,d]cycloheptene core with a piperidinium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-HYDROXYDIBENZO[A,D]CYCLOHEPTEN-5-YL)-4-METHYLPIPERIDINIUM CHLORIDE typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-HYDROXYDIBENZO[A,D]CYCLOHEPTEN-5-YL)-4-METHYLPIPERIDINIUM CHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic environments, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(5-HYDROXYDIBENZO[A,D]CYCLOHEPTEN-5-YL)-4-METHYLPIPERIDINIUM CHLORIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving cell signaling and receptor binding due to its unique structure.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 4-(5-HYDROXYDIBENZO[A,D]CYCLOHEPTEN-5-YL)-4-METHYLPIPERIDINIUM CHLORIDE involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(5H-DIBENZO[A,D]CYCLOHEPTEN-5-YL)PIPERIDINE: This compound shares a similar core structure but lacks the hydroxyl and methyl groups.
5H-DIBENZO[A,D]CYCLOHEPTEN-5-OL: This compound is similar but does not contain the piperidinium chloride moiety
Uniqueness
4-(5-HYDROXYDIBENZO[A,D]CYCLOHEPTEN-5-YL)-4-METHYLPIPERIDINIUM CHLORIDE is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
74499-08-4 |
|---|---|
Molecular Formula |
C21H24ClNO |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
11-hydroxy-11-(1-methylcyclohexyl)benzo[b][1]benzazepin-11-ium;chloride |
InChI |
InChI=1S/C21H24NO.ClH/c1-21(15-7-2-8-16-21)22(23)19-11-5-3-9-17(19)13-14-18-10-4-6-12-20(18)22;/h3-6,9-14,23H,2,7-8,15-16H2,1H3;1H/q+1;/p-1 |
InChI Key |
RORSHFYOUCRICE-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CCCCC1)[N+]2(C3=CC=CC=C3C=CC4=CC=CC=C42)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12696372.png)




![1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12696402.png)



